molecular formula C17H20N2O3S B2724394 N-{2-[(1-phenylethyl)sulfamoyl]ethyl}benzamide CAS No. 899956-05-9

N-{2-[(1-phenylethyl)sulfamoyl]ethyl}benzamide

Cat. No.: B2724394
CAS No.: 899956-05-9
M. Wt: 332.42
InChI Key: IDDLPAQXEWGMNC-UHFFFAOYSA-N
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Description

N-{2-[(1-phenylethyl)sulfamoyl]ethyl}benzamide is a chemical compound with a complex structure that includes a benzamide group, a sulfamoyl group, and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(1-phenylethyl)sulfamoyl]ethyl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 1-phenylethylamine: This can be synthesized from benzyl chloride and ammonia.

    Formation of the sulfamoyl intermediate: The 1-phenylethylamine is reacted with chlorosulfonic acid to form the sulfamoyl intermediate.

    Coupling with benzoyl chloride: The sulfamoyl intermediate is then reacted with benzoyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems and continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(1-phenylethyl)sulfamoyl]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzamide group.

    Reduction: Reduced forms of the sulfamoyl and benzamide groups.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

N-{2-[(1-phenylethyl)sulfamoyl]ethyl}benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{2-[(1-phenylethyl)sulfamoyl]ethyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(N-(1-phenylethyl)sulfamoyl)ethyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.

    N-(2-(N-(1-phenylethyl)sulfamoyl)ethyl)propionamide: Similar structure but with a propionamide group.

Uniqueness

N-{2-[(1-phenylethyl)sulfamoyl]ethyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzamide group, in particular, contributes to its potential as a therapeutic agent and its reactivity in chemical synthesis.

Properties

IUPAC Name

N-[2-(1-phenylethylsulfamoyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-14(15-8-4-2-5-9-15)19-23(21,22)13-12-18-17(20)16-10-6-3-7-11-16/h2-11,14,19H,12-13H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDLPAQXEWGMNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NS(=O)(=O)CCNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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